molecular formula C9H4F4 B1463466 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1233501-77-3

1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene

Cat. No. B1463466
M. Wt: 188.12 g/mol
InChI Key: ZANXWOQQDXNERQ-UHFFFAOYSA-N
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Description

“1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H4F6 . It’s a derivative of benzene, where one hydrogen atom is replaced by an ethynyl group and three hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of “1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene” consists of a benzene ring with an ethynyl group (C≡CH) and a trifluoromethyl group (CF3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene” include a molecular weight of 238.13 , a boiling point of 147-148 °C , and a density of 1.346 g/mL at 25 °C . The compound is a liquid at room temperature .

Scientific Research Applications

Application 3: Synthesis of Trifluoromethyl Ethers

  • Summary of the Application: Trifluoromethyl ethers, which are structurally similar to the compound you mentioned, are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
  • Results or Outcomes: There has been an enormous increase in the use of fluorine containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .

Application 4: Use of Trifluorotoluene

  • Summary of the Application: Trifluorotoluene, which is structurally similar to the compound you mentioned, is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
  • Methods of Application: For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .
  • Results or Outcomes: Trifluorotoluene has a variety of niche uses. It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions .

Application 5: Synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid

  • Summary of the Application: “1,3,5-tris (trifluoromethyl)benzene” can be used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
  • Methods of Application: This compound can be synthesized by reacting with n-butyllithium and carbon dioxide .

Application 6: Synthesis of Trifluoromethyl Ethers

  • Summary of the Application: Trifluoromethyl ethers, which are structurally similar to the compound you mentioned, are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
  • Results or Outcomes: There has been an enormous increase in the use of fluorine containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .

Application 7: Use of Trifluorotoluene

  • Summary of the Application: Trifluorotoluene, which is structurally similar to the compound you mentioned, is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
  • Methods of Application: For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .
  • Results or Outcomes: Trifluorotoluene has a variety of niche uses. It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions .

Application 8: Synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid

  • Summary of the Application: “1,3,5-tris (trifluoromethyl)benzene” can be used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
  • Methods of Application: This compound can be synthesized by reacting with n-butyllithium and carbon dioxide .

properties

IUPAC Name

1-ethynyl-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANXWOQQDXNERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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